molecular formula C16H15BrCl2O2 B1279636 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene CAS No. 525575-58-0

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene

Cat. No.: B1279636
CAS No.: 525575-58-0
M. Wt: 390.1 g/mol
InChI Key: RLSMDNCLZLSURV-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene is a synthetic compound with the molecular formula C16H15BrCl2O2 and a molecular weight of 390.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene involves multiple steps, typically starting with the preparation of the benzene ring and subsequent substitution reactions. One common method includes:

    Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

    Friedel-Crafts Acylation: This step involves the addition of an acyl group to the benzene ring, followed by a reduction to form the desired alkane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
  • 5-Bromo-1,3-dichloro-2-(3-isopropylphenoxy)benzene
  • 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenyl)benzene

Uniqueness

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(4-methoxy-3-propan-2-ylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2O2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(18)6-10(17)7-14(16)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSMDNCLZLSURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471231
Record name 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525575-58-0
Record name 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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